molecular formula C18H17FN2O5S B2353834 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 954715-03-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2353834
CAS RN: 954715-03-8
M. Wt: 392.4
InChI Key: NJPGGGBPCCXXJM-UHFFFAOYSA-N
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Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a type of 1-benzo[1,3]dioxol-5-yl-indole . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides have been designed .


Molecular Structure Analysis

The molecular structure of these compounds involves a 1-benzo[1,3]dioxol-5-yl-indole core . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been published .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . The Se-Se bond in a related compound, diselenide, can be cleaved with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, is 206.24 g/mol . It has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antitubercular Activity

Substituted cinnamides, which are structurally similar to the compound , have been found to possess antitubercular activity . This suggests that “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” could potentially be used in the development of new antitubercular drugs.

Anti-Inflammatory Agents

Substituted cinnamides have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Substituted cinnamides have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Substituted cinnamides have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

Substituted cinnamides have been found to possess antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.

Mechanism of Action

These compounds have shown anticancer activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . They also upregulate pro-apoptotic Bax and downregulate antiapoptotic Bcl-2 .

Future Directions

These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The introduction of chlorine and bromine atoms brings a higher activity than compounds containing fluorine and iodine atoms .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPGGGBPCCXXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

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